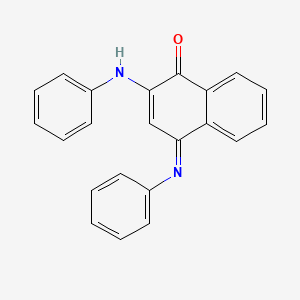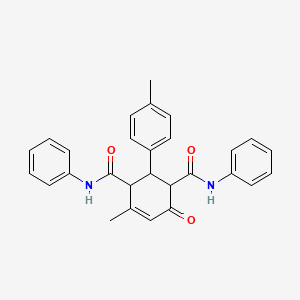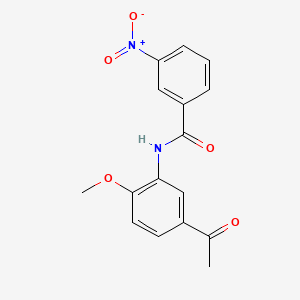
2-Anilino-4-phenylimino-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-4-phenylimino-naphthalen-1-one is an organic compound with the molecular formula C({22})H({16})N(_{2})O It is a derivative of naphthalene, characterized by the presence of an anilino group and a phenylimino group attached to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-phenylimino-naphthalen-1-one typically involves the condensation of 2-anilino-1,4-naphthoquinone with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the imino group.
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-phenylimino-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)).
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 2-anilino-4-phenylamino-naphthalen-1-one.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Anilino-4-phenylimino-naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anilino-4-phenylimino-naphthalen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imino and anilino groups play a crucial role in these interactions, facilitating binding to specific molecular targets.
Comparison with Similar Compounds
2-Anilino-4-phenylimino-naphthalen-1-one can be compared with other naphthoquinone derivatives:
2-Anilino-1,4-naphthoquinone: Lacks the phenylimino group, making it less versatile in certain reactions.
4-Phenylimino-1,2-naphthoquinone: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Phenylamino-1,4-naphthoquinone: Contains a phenylamino group instead of an anilino group, affecting its chemical properties and biological activities.
Properties
CAS No. |
21720-68-3 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-anilino-4-phenyliminonaphthalen-1-one |
InChI |
InChI=1S/C22H16N2O/c25-22-19-14-8-7-13-18(19)20(23-16-9-3-1-4-10-16)15-21(22)24-17-11-5-2-6-12-17/h1-15,24H |
InChI Key |
QOTVFAGFCXDHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059078.png)

![N-acetyl-N-[2-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B11059091.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11059092.png)
![3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059094.png)

![3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059114.png)
![4-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]-2-methoxyphenol](/img/structure/B11059117.png)

![4-[3-(4-methylphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11059125.png)
![Methyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11059130.png)
![7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11059144.png)
![1-(3-Methoxyphenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11059148.png)

